3-(2-Aminopyrimidin-4-YL)benzoic acid
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Overview
Description
3-(2-Aminopyrimidin-4-yl)benzoic acid: is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . This compound features a benzoic acid moiety linked to an aminopyrimidine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminopyrimidin-4-yl)benzoic acid typically involves the condensation of 2-aminopyrimidine with a benzoic acid derivative under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminopyrimidin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminopyrimidine ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: 3-(2-Aminopyrimidin-4-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance binding affinity and specificity to biological targets .
Medicine: It is investigated for its role in the synthesis of novel therapeutic agents, particularly those targeting cancer and infectious diseases .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(2-Aminopyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific application .
Comparison with Similar Compounds
2-Aminopyrimidine: Shares the aminopyrimidine core but lacks the benzoic acid moiety.
4-Aminobenzoic acid: Contains the benzoic acid structure but with an amino group at the para position instead of the aminopyrimidine ring.
3-(2-Aminopyrimidin-5-yl)benzoic acid: Similar structure with a different substitution pattern on the pyrimidine ring.
Uniqueness: 3-(2-Aminopyrimidin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-aminopyrimidin-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUXESDZJZJHBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624689 |
Source
|
Record name | 3-(2-Aminopyrimidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942035-84-9 |
Source
|
Record name | 3-(2-Aminopyrimidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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